Sodium cyanide

Description

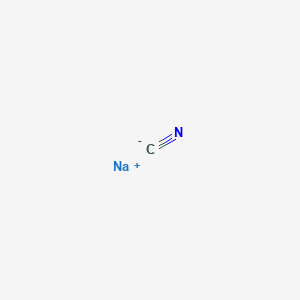

Sodium cyanide is a cyanide salt containing equal numbers of sodium cations and cyanide anions. It has a role as an EC 1.15.1.1 (superoxide dismutase) inhibitor. It is a cyanide salt, a one-carbon compound and a sodium salt.

Cyanide is usually found joined with other chemicals to form compounds. Examples of simple cyanide compounds are hydrogen cyanide, sodium cyanide and potassium cyanide. Certain bacteria, fungi, and algae can produce cyanide, and cyanide is found in a number of foods and plants. In certain plant foods, including almonds, millet sprouts, lima beans, soy, spinach, bamboo shoots, and cassava roots (which are a major source of food in tropical countries), cyanides occur naturally as part of sugars or other naturally-occurring compounds. However, the edible parts of plants that are eaten in the United States, including tapioca which is made from cassava roots, contain relatively low amounts of cyanide. Hydrogen cyanide is a colorless gas with a faint, bitter, almondlike odor. Sodium cyanide and potassium cyanide are both white solids with a bitter, almond-like odor in damp air. Cyanide and hydrogen cyanide are used in electroplating, metallurgy, organic chemicals production, photographic developing, manufacture of plastics, fumigation of ships, and some mining processes.

Properties

IUPAC Name |

sodium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.Na/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWBNISUBARLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNNa, NaCN | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024309 | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium cyanide appears as a white crystalline solid, lump solid or powder. A deadly human poison by ingestion. Toxic by skin absorption through open wounds, by ingestion, and by inhalation of dust., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, White, granular or crystalline solid with a faint, almond-like odor; [NIOSH] Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. ODOURLESS WHEN DRY., White, granular or crystalline solid with a faint, almond-like odor. | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

2725 °F at 760 mmHg (EPA, 1998), 1496 °C, 2725 °F | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not combustible (EPA, 1998) | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 48 G/100 CC WATER @ 10 °C, 82 G/100 CC WATER @ 35 °C, Slightly sol in alcohol, Solubility in water, g/l at 20 °C: 480-520 (freely soluble), (77 °F): 58% | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.595 g/cu cm @ 20 °C, 1.6 g/cm³, 1.60 | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1502.6 °F (EPA, 1998), 1 mm Hg @ 817 °C; 10 mm Hg @ 983 °C, Vapor pressure, kPa at 800 °C: 0.1, 0 mmHg (approx) | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White cubic crystals, WHITE SOLID IN FORM OF GRANULES, FLAKES, OR EGGS (RESEMBLING CHICKEN EGGS), White, granular or crystalline solid. | |

CAS No. |

143-33-9 | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium cyanide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM CYANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium cyanide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sodium-cyanide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5DDB9Z95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1047 °F (EPA, 1998), 563 °C, 564 °C, 1047 °F | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Sodium Cyanide: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and safety considerations for the use of sodium cyanide (NaCN) in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for key experiments are provided. Visual diagrams generated using the DOT language illustrate critical signaling pathways and experimental workflows.

Core Chemical and Physical Properties

Sodium cyanide is a white, water-soluble solid inorganic compound with the formula NaCN.[1][2] It is a highly toxic salt of sodium and hydrocyanic acid.[3] Due to its reaction with moisture in the air, it may have a faint, bitter almond-like odor, which is characteristic of the hydrogen cyanide gas being produced.[3] However, the ability to detect this odor is a genetic trait, and its absence is not an indicator of safety.[2][3]

Table 1: Physical and Chemical Properties of Sodium Cyanide

| Property | Value | References |

| Chemical Formula | NaCN | [3][4] |

| Molar Mass | 49.0072 g/mol | [2] |

| Appearance | White crystalline solid or powder | [1][3] |

| Odor | Odorless when dry; faint, bitter almond-like when moist | [2][3] |

| Density | 1.5955 g/cm³ | [2] |

| Melting Point | 563.7 °C (1,046.7 °F) | [1][3] |

| Boiling Point | 1,496 °C (2,725 °F) | [1][2] |

| Solubility in Water | 48.15 g/100 mL (10 °C)63.7 g/100 mL (25 °C) | [2] |

| Solubility in other solvents | Soluble in ammonia, methanol, ethanol (B145695).Very slightly soluble in dimethylformamide, SO₂.Insoluble in dimethyl sulfoxide. | [2] |

| pH | Aqueous solution is strongly alkaline | [3][5] |

Reactivity and Chemical Behavior

Sodium cyanide is a moderately strong base and a potent nucleophile, making it a versatile reagent in organic synthesis.[2] Its reactivity is largely dictated by the cyanide anion (CN⁻).

-

Reaction with Acids: Sodium cyanide reacts rapidly with acids, even weak acids like carbon dioxide in the air, to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][5][6] This is a significant hazard associated with the handling of cyanide salts.[2]

-

NaCN + H⁺ → HCN + Na⁺[2]

-

-

Hydrolysis: As a salt of a weak acid (HCN) and a strong base (NaOH), sodium cyanide hydrolyzes in water to produce hydrogen cyanide and hydroxide (B78521) ions, resulting in an alkaline solution.[2][5]

-

CN⁻ + H₂O ⇌ HCN + OH⁻[5]

-

-

Nucleophilic Substitution: The cyanide ion is an excellent nucleophile and readily participates in SN2 reactions with alkyl halides to form nitriles.[5][7] This reaction is fundamental in organic synthesis for extending carbon chains.[7]

-

R-X + NaCN → R-CN + NaX[5]

-

-

Complexation with Metals: Cyanide has a high affinity for metals, forming stable complexes.[1][2] This property is exploited in applications such as gold mining and electroplating.[1][2]

Mechanism of Toxicity: Inhibition of Cellular Respiration

Sodium cyanide is a potent and rapidly acting poison that functions as a metabolic inhibitor.[2][8] Its toxicity stems from its ability to inhibit cellular respiration by targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][9][10]

The cyanide ion binds to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase.[10] This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in the electron transport chain.[9] As a result, oxidative phosphorylation is halted, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism, causing lactic acidosis.[2][9] The inability of cells to utilize oxygen results in histotoxic hypoxia.[10]

Caption: Inhibition of the Electron Transport Chain by Cyanide.

Laboratory Safety and Handling

Sodium cyanide is acutely toxic and requires strict adherence to safety protocols.[11][12][13]

Table 2: Toxicity Data for Sodium Cyanide

| Metric | Value | Species | Route | References |

| LD₅₀ | 8 mg/kg | Rat | Oral | [2] |

| LD₅₀ | 4 mg/kg | Sheep | Oral | [2] |

| LD₅₀ | 15 mg/kg | Mammal | Oral | [2] |

| Probable Oral Lethal Dose (Human) | < 5 mg/kg | Human | Oral | [6] |

| IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ (as CN) | Human | Inhalation | [2][6] |

Personal Protective Equipment (PPE)

-

Gloves: Double gloving with nitrile gloves is recommended.[14][15]

-

Eye Protection: Chemical safety goggles and a face shield should be worn, especially when there is a splash hazard.[12][16]

-

Lab Coat: A lab coat, preferably flame-resistant, that is fully buttoned with sleeves of sufficient length is required.[14][15]

-

Clothing: Long pants and closed-toe shoes are mandatory.[14]

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood.[11][12][14] A respirator may be required for emergency situations.[13]

Handling and Storage

-

Designated Area: All work with sodium cyanide must be performed in a designated area, such as a chemical fume hood.[16][17]

-

Weighing: When weighing solid sodium cyanide, follow "Safe Weighing of Toxic Powders" procedures, which may involve using a balance enclosure or performing the weighing within a fume hood.[17]

-

Storage: Store in a cool, dry, well-ventilated, and secured location.[11][12] Keep containers tightly closed and separated from acids, water, and strong oxidizing agents.[11][12][18]

-

Transport: When transporting, use sealed, shatter-resistant primary containers and a secondary container.[16][19]

Spill and Emergency Procedures

-

Small Spills (in fume hood):

-

Large Spills or Spills Outside a Fume Hood:

-

Exposure:

-

Inhalation: Move the person to fresh air immediately and seek emergency medical attention.[6][14]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][12] Seek immediate medical attention.[6]

-

Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower lids.[12] Seek immediate medical attention.[12]

-

Ingestion: Seek immediate medical attention.[12]

-

Waste Disposal

-

Sodium cyanide and all materials contaminated with it are considered acutely toxic hazardous waste (P-listed).[14][16]

-

Collect all cyanide-containing waste in clearly labeled, dedicated, and sealed containers.[11][16]

-

Never mix cyanide waste with acidic waste.[6]

-

Follow institutional and regulatory guidelines for hazardous waste disposal.[11][14]

Experimental Protocols

The following are detailed methodologies for common laboratory experiments involving sodium cyanide.

Protocol 1: Synthesis of Benzyl (B1604629) Cyanide via Nucleophilic Substitution

This protocol describes the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide.[1][3][20]

Materials:

-

5-L round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Water bath

-

Sodium cyanide (powdered, 96-98% pure), 500 g (10 moles)

-

Water, 450 cc

-

Benzyl chloride, 1 kg (8 moles)

-

95% Ethanol, 1 kg

-

Claisen distilling flask

Procedure:

-

In the 5-L round-bottom flask, combine 500 g of powdered sodium cyanide and 450 cc of water.

-

Warm the mixture on a water bath to dissolve the sodium cyanide.

-

In a separate container, mix 1 kg of benzyl chloride with 1 kg of 95% ethanol.

-

Add the benzyl chloride/ethanol mixture to the sodium cyanide solution through the separatory funnel over a period of 30-45 minutes.

-

Heat the reaction mixture under reflux on a steam bath for four hours.

-

Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol.

-

Distill off as much ethanol as possible from the filtrate on a steam bath.

-

Cool the residual liquid, filter if necessary, and separate the layer of benzyl cyanide.

-

Purify the crude benzyl cyanide by distillation under reduced pressure in a Claisen flask. Collect the fraction at 115-120°C/10 mm Hg or 135-140°C/38 mm Hg.[1]

Caption: Workflow for the Synthesis of Benzyl Cyanide.

Protocol 2: Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[9][12][21]

General Reaction Scheme:

-

Formation of an imine from an aldehyde and ammonia.

-

Nucleophilic addition of cyanide to the imine to form an α-aminonitrile.

-

Hydrolysis of the α-aminonitrile to yield the α-amino acid.

Materials:

-

Aldehyde (R-CHO)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Aqueous acid (for hydrolysis)

-

Reaction vessel with a stirrer

Procedure:

-

In a suitable reaction vessel, combine the aldehyde, ammonium chloride, and sodium cyanide in an appropriate solvent. The reaction is often carried out in aqueous ammonia.

-

Stir the mixture to allow for the formation of the α-aminonitrile. The reaction progress can be monitored by techniques such as TLC or NMR.

-

Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This is typically achieved by heating with a strong aqueous acid (e.g., HCl).

-

The hydrolysis converts the nitrile group to a carboxylic acid, and the amino group is protonated.

-

The final α-amino acid is isolated and purified from the reaction mixture, which may involve neutralization and crystallization.

Caption: Logical Flow of the Strecker Amino Acid Synthesis.

Protocol 3: Preparation of a Standard Sodium Cyanide Solution

This protocol outlines the preparation of a standard solution of sodium cyanide for analytical purposes.[13][16][18]

Materials:

-

Reagent-grade sodium cyanide (NaCN), dried

-

10M Sodium hydroxide (NaOH) solution (Ionic Strength Adjuster - ISA)

-

Deionized or distilled water

-

1000 mL volumetric flask

-

Analytical balance

Procedure:

-

In a fume hood, carefully weigh 1.88 grams of dry, reagent-grade NaCN.[18]

-

To a 1000 mL volumetric flask, add approximately 500 mL of deionized water.

-

Add 10 mL of 10M NaOH solution (ISA) to the volumetric flask.[13][18]

-

Quantitatively transfer the weighed NaCN to the volumetric flask.

-

Gently swirl the flask to dissolve the solid completely.

-

Once dissolved, dilute the solution to the 1000 mL mark with deionized water.

-

Cap the flask and invert it several times to ensure thorough mixing.

-

Store the standard solution in a tightly sealed plastic bottle, clearly labeled with the contents, concentration (1000 ppm CN⁻), preparation date, and appropriate hazard warnings. Prepare fresh weekly.[13][18]

Conclusion

Sodium cyanide is a valuable and versatile reagent in the laboratory, particularly in organic synthesis and as a metabolic inhibitor for research purposes. Its utility is, however, matched by its extreme toxicity. A thorough understanding of its chemical properties, reactivity, and mechanism of action, coupled with strict adherence to safety protocols for handling, storage, and disposal, is paramount for its safe and effective use. The protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with sodium cyanide responsibly and safely. Always consult the specific Safety Data Sheet (SDS) and institutional safety guidelines before initiating any work with this compound.[11][13][21]

References

- 1. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. acs.org [acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uh.edu [uh.edu]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. research.wayne.edu [research.wayne.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mantech-inc.com [mantech-inc.com]

- 14. uvic.ca [uvic.ca]

- 15. researchgate.net [researchgate.net]

- 16. ncei.noaa.gov [ncei.noaa.gov]

- 17. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. uthsc.edu [uthsc.edu]

- 20. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]

- 21. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

The Genesis of a Potent Compound: A Technical History and Scientific Discovery of Sodium Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanide (NaCN), a white, water-soluble solid, holds a significant and multifaceted position in the annals of chemical history.[1] From its foundational role in the burgeoning field of chemical synthesis to its critical application in metallurgy and, conversely, its well-documented toxicity, the story of sodium cyanide is one of scientific inquiry, industrial innovation, and a growing understanding of its profound physiological effects. This technical guide provides an in-depth exploration of the history and scientific discovery of sodium cyanide, detailing its synthesis, properties, and the key technological advancements that have shaped its production and application.

I. Historical Milestones in Cyanide Chemistry

The journey to isolating and understanding sodium cyanide began with the discovery of its precursor, hydrogen cyanide (HCN). The timeline below outlines the pivotal moments in the history of cyanide chemistry.

Caption: A timeline of key discoveries in the history of cyanide chemistry.

The initial isolation of a cyanide compound is credited to French chemist Pierre Macquer in 1752, who obtained a volatile substance from the pigment Prussian blue.[2] However, it was the Swedish chemist Carl Wilhelm Scheele who, in 1782, is widely recognized for the first preparation and characterization of hydrogen cyanide, which he also derived from Prussian blue.[2] In 1811, Joseph Louis Gay-Lussac successfully prepared pure, liquified hydrogen cyanide.[2] A significant turning point in the history of sodium cyanide was the invention of the MacArthur-Forrest process in 1887 for extracting gold from low-grade ores.[3][4][5] This process, which utilized a dilute cyanide solution, created a substantial industrial demand for cyanide salts.

II. The Advent of Industrial Synthesis: The Castner Process

Prior to the development of modern synthetic methods, the production of sodium cyanide was limited and costly. The American chemist Hamilton Castner, who had already developed a process for producing sodium metal in 1888, patented a method for sodium cyanide synthesis in 1894.[6] The Castner process involves the reaction of sodium, ammonia, and charcoal at high temperatures.[6]

Experimental Protocol: The Castner Process

The Castner process for producing sodium cyanide can be summarized in the following steps:

-

Formation of Sodium Amide: Molten sodium is reacted with anhydrous ammonia gas at a temperature of 300-400°C to produce sodium amide (NaNH₂) and hydrogen gas.[7]

2Na + 2NH₃ → 2NaNH₂ + H₂

-

Reaction with Carbon: The molten sodium amide is then reacted with charcoal (carbon) at a temperature of 650-750°C.[6] This reaction produces sodium cyanamide (B42294) (Na₂CN₂) and hydrogen gas.

2NaNH₂ + C → Na₂CN₂ + 2H₂

-

Formation of Sodium Cyanide: The sodium cyanamide is further heated with excess carbon to produce sodium cyanide.[7]

Na₂CN₂ + C → 2NaCN

Caption: Experimental workflow for the Castner process of sodium cyanide synthesis.

III. A More Direct Route: The Andrussow Process

A more direct and economically viable method for producing the precursor to sodium cyanide, hydrogen cyanide, was developed by Leonid Andrussow in 1927.[8] The Andrussow process involves the catalytic oxidation of methane (B114726) and ammonia.[8] The resulting hydrogen cyanide is then neutralized with sodium hydroxide (B78521) to produce sodium cyanide.

Experimental Protocol: The Andrussow Process and Subsequent Neutralization

The industrial production of sodium cyanide via the Andrussow process involves two main stages:

-

Hydrogen Cyanide Synthesis (Andrussow Process): A mixture of methane, ammonia, and air (as a source of oxygen) is passed over a platinum-rhodium gauze catalyst at a high temperature, typically between 1000°C and 1200°C.[9][10] The reaction is highly exothermic.[8]

2CH₄ + 2NH₃ + 3O₂ → 2HCN + 6H₂O

-

Neutralization: The gaseous hydrogen cyanide produced is then absorbed in an aqueous solution of sodium hydroxide to form sodium cyanide and water.[1]

HCN + NaOH → NaCN + H₂O

Caption: Experimental workflow for the Andrussow process and subsequent neutralization.

IV. The Driving Force: The MacArthur-Forrest Process

The development of the MacArthur-Forrest process for gold extraction in 1887 was a pivotal moment that created a large-scale industrial demand for sodium cyanide.[3][4][5] This hydrometallurgical technique allows for the extraction of gold from low-grade ores by dissolving it in a dilute solution of sodium cyanide.

Experimental Protocol: The MacArthur-Forrest Process

The MacArthur-Forrest process can be broken down into the following key steps:

-

Leaching: The finely crushed ore is placed in large vats and a dilute solution of sodium cyanide (typically 0.1-0.5%) is percolated through it. In the presence of oxygen from the air, the gold dissolves to form a soluble gold-cyanide complex ion.

4Au + 8NaCN + O₂ + 2H₂O → 4Na[Au(CN)₂] + 4NaOH

-

Clarification: The gold-bearing cyanide solution is separated from the solid ore waste.

-

Precipitation: Zinc dust is added to the clarified solution. Gold, being less electropositive than zinc, is precipitated out of the solution.

2Na[Au(CN)₂] + Zn → Na₂[Zn(CN)₄] + 2Au

-

Refining: The precipitated gold is then collected and further refined.

Caption: Logical workflow of the MacArthur-Forrest gold cyanidation process.

V. Quantitative Data

A thorough understanding of the physical, chemical, and toxicological properties of sodium cyanide is paramount for its safe handling and application.

Table 1: Physical and Chemical Properties of Sodium Cyanide

| Property | Value | Reference(s) |

| Molecular Formula | NaCN | [1] |

| Molar Mass | 49.01 g/mol | [11] |

| Appearance | White crystalline solid | [1] |

| Odor | Faint, bitter almond-like (when moist) | [1] |

| Density | 1.5955 g/cm³ | [1] |

| Melting Point | 563.7 °C | [1] |

| Boiling Point | 1496 °C | [1] |

| Solubility in Water | 48.15 g/100 mL at 10°C; 63.7 g/100 mL at 25°C | [1] |

| Solubility in Ethanol | Sparingly soluble | [12] |

| Vapor Pressure | 0.76 mmHg at 800°C | [11] |

Table 2: Toxicity of Sodium Cyanide

| Parameter | Value | Species | Route | Reference(s) |

| LD₅₀ (Median Lethal Dose) | 8 mg CN⁻/kg | Rat | Oral | [13] |

| 2.34–2.7 mg CN⁻/kg/day | Rabbit | Oral | [13] | |

| 56 mg/kg bw | Rat | Oral | ||

| 11.3 mg/kg bw | Rat | Oral (as KCN) | ||

| 22.33 mg/kg bw (intact skin) | Not Specified | Dermal | ||

| 14.29 mg/kg bw (abraded skin) | Not Specified | Dermal | ||

| LC₅₀ (Median Lethal Concentration) | 143 ppm (60 minutes) | Rat | Inhalation (as HCN) | [13] |

| 503 ppm (5 minutes) | Rat | Inhalation (as HCN) | [13] | |

| 323 ppm (5 minutes) | Mouse | Inhalation (as HCN) | [13] | |

| Average Fatal Human Dose (Oral) | 1.52 mg CN⁻/kg | Human | Oral | [14] |

VI. Mechanism of Toxicity

The high toxicity of sodium cyanide is a result of the cyanide ion's ability to inhibit cellular respiration. The cyanide ion is a potent and rapid-acting poison that targets the mitochondria, the powerhouses of the cell.

Cellular Signaling Pathway of Cyanide Toxicity

Upon entering the bloodstream, the cyanide ion is transported to the body's tissues. Inside the cells, it readily penetrates the mitochondrial membrane and binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (also known as Complex IV) of the electron transport chain.[14][15][16][17] This binding prevents the transfer of electrons to oxygen, the final electron acceptor in cellular respiration.[15][16] As a result, oxidative phosphorylation is halted, and the cell is no longer able to produce ATP, the primary energy currency of the cell. This leads to a state of "histotoxic hypoxia," where the cells are unable to utilize oxygen, even if it is present in the blood. The tissues with the highest oxygen demand, such as the brain and heart, are the most severely affected.

Caption: Cellular mechanism of cyanide toxicity via inhibition of cytochrome c oxidase.

Conclusion

The history of sodium cyanide is a compelling narrative of chemical discovery driven by industrial necessity. From its origins in the study of a vibrant pigment to its indispensable role in the extraction of precious metals, the development of sodium cyanide has been marked by significant scientific and technological advancements. The Castner and Andrussow processes represent key innovations in chemical engineering, enabling the large-scale production of this potent compound. A comprehensive understanding of its synthesis, properties, and the profound mechanism of its toxicity is essential for researchers, scientists, and drug development professionals who may encounter or utilize this historically significant and powerful chemical.

References

- 1. Sodium cyanide - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. Cyanide process | Gold Extraction, Leaching & Recovery | Britannica [britannica.com]

- 5. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 6. US3241911A - Process for producing sodium cyanide - Google Patents [patents.google.com]

- 7. zenodo.org [zenodo.org]

- 8. Andrussow process - Wikipedia [en.wikipedia.org]

- 9. US4107278A - Process for making HCN - Google Patents [patents.google.com]

- 10. valcogroup-valves.com [valcogroup-valves.com]

- 11. Table 4-2, Physical and Chemical Properties of Cyanide and Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. unitedchemicalcn.com [unitedchemicalcn.com]

- 13. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Sodium Cyanide: A Comprehensive Technical Guide to Toxicology and Safe Handling in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium cyanide (NaCN) is a highly toxic, inorganic compound with the chemical formula NaCN. It presents as a white, water-soluble solid and is a potent and rapidly acting poison.[1] In the realms of scientific research and drug development, sodium cyanide serves as a critical reagent in various organic syntheses, including the preparation of pharmaceutical intermediates and the construction of complex molecular frameworks.[1][2] Its utility, however, is intrinsically linked to its profound toxicity, necessitating stringent safety protocols and a thorough understanding of its toxicological profile. This guide provides an in-depth analysis of sodium cyanide's toxicology, detailed safe handling procedures for a laboratory setting, and an overview of its applications in research, with a focus on drug development.

Toxicology of Sodium Cyanide

The toxicity of sodium cyanide is primarily due to the cyanide ion (CN-), which is a potent inhibitor of cellular respiration.[1]

Mechanism of Action

Upon entering the body, the cyanide ion rapidly binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) within the mitochondria of cells.[3] This binding reversibly inhibits the enzyme, effectively halting the electron transport chain and preventing the utilization of oxygen in cellular respiration.[3] Consequently, aerobic metabolism ceases, leading to a rapid decrease in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The body then shifts to anaerobic metabolism, resulting in the accumulation of lactic acid and a state of metabolic acidosis.[4] This cellular hypoxia is most detrimental to organ systems with high oxygen demands, such as the central nervous system (CNS) and the heart.

Toxicokinetics

Sodium cyanide can be absorbed into the body through inhalation of its dust, ingestion, and dermal contact.[5] The onset of symptoms is rapid, particularly after inhalation or ingestion, often occurring within minutes.[6] In the body, a significant portion of cyanide is metabolized by the enzyme rhodanese, which detoxifies cyanide by converting it to the less toxic thiocyanate, which is then excreted in the urine.[7] However, this detoxification pathway can be quickly overwhelmed in cases of acute poisoning.

Acute and Chronic Toxicity

Acute Toxicity: Exposure to a high dose of sodium cyanide can be fatal within minutes.[3] Early symptoms of acute poisoning include headache, dizziness, rapid heart rate, shortness of breath, and vomiting.[8] These can rapidly progress to seizures, a slow heart rate, low blood pressure, loss of consciousness, and cardiac arrest.[8] A characteristic, though not always present, sign of severe cyanide poisoning is a cherry-red skin color, which results from the high oxygen saturation of venous blood due to the inability of tissues to utilize oxygen.[4]

Chronic Toxicity: Long-term exposure to lower levels of sodium cyanide can lead to a range of health effects. Neurological symptoms are common and can include headaches, weakness, and dizziness.[9] Other reported effects of chronic exposure include thyroid gland enlargement and a "cyanide rash" with itching and skin eruptions.[6]

Quantitative Toxicity Data

The lethal dose of sodium cyanide varies depending on the route of exposure and the species. The following tables summarize key quantitative toxicity data.

Table 1: Lethal Dose (LD50) and Lethal Concentration (LCt50) of Sodium Cyanide

| Species | Route of Exposure | LD50/LCt50 | Reference(s) |

| Human | Oral (estimated) | 1.52 mg/kg (average fatal dose) | [8] |

| Human | Oral (estimated lowest fatal dose) | 0.56 mg/kg | [10] |

| Human | Oral (lethal dose) | 100-200 mg (as sodium or potassium cyanide) | [3] |

| Human | Dermal (estimated) | 100 mg/kg (as hydrogen cyanide) | [11] |

| Human | Inhalation (Hydrogen Cyanide) | 2,500-5,000 mg•min/m³ | [3] |

| Rat | Oral | 2.7 - 34 mg/kg | |

| Rat | Dermal (female) | 7.35 mg/kg | |

| Rabbit | Dermal | 10.4 mg/kg | |

| Rabbit | Dermal (intact skin, in solution) | 22.33 mg/kg | [11] |

| Rabbit | Dermal (abraded skin, in solution) | 14.29 mg/kg | [11] |

| Dog | Oral | 1.0-2.0 mg/kg | |

| Coyote | Oral | 4.1 mg/kg | |

| Cattle/Sheep | Oral | 2.0-3.0 mg/kg |

Table 2: Blood Cyanide Concentrations and Associated Toxicity in Humans

| Blood Cyanide Concentration (mg/L) | Level of Toxicity | Reference(s) |

| 0.5 - 1.0 | Mild | [8] |

| 1.0 - 2.0 | Moderate | [8] |

| 2.0 - 3.0 | Severe | [8] |

| > 3.0 | Generally Fatal | [8] |

Cellular Signaling Pathways in Cyanide Toxicology

The toxic effects of sodium cyanide are mediated by complex cellular signaling pathways, primarily involving mitochondrial dysfunction, oxidative stress, and the induction of apoptosis or necrosis.

Inhibition of Cellular Respiration and Energy Depletion

The primary molecular event in cyanide poisoning is the inhibition of cytochrome c oxidase. This leads to a cascade of events stemming from the drastic reduction in ATP production.

Caption: Inhibition of Cellular Respiration by Cyanide.

Oxidative Stress and Neuronal Damage

Cyanide-induced inhibition of the electron transport chain also leads to the generation of reactive oxygen species (ROS), which cause significant oxidative stress. This is particularly damaging to neurons.

References

- 1. unitedchemicalcn.com [unitedchemicalcn.com]

- 2. unitedchemicalcn.com [unitedchemicalcn.com]

- 3. centerforhealthsecurity.org [centerforhealthsecurity.org]

- 4. unitedchemicalcn.com [unitedchemicalcn.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 9. mj-med-u-tokai.com [mj-med-u-tokai.com]

- 10. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Sodium Cyanide Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanide (NaCN) is a highly toxic inorganic salt with significant applications in various industrial and research sectors, including mining, electroplating, and organic synthesis. A thorough understanding of its physicochemical properties in aqueous solutions is paramount for its safe handling, effective utilization, and the development of potential therapeutic interventions in cases of poisoning. This technical guide provides an in-depth overview of the core physicochemical characteristics of sodium cyanide solutions, detailed experimental protocols for their determination, and a visualization of its primary toxicological pathway.

Physicochemical Properties

The behavior of sodium cyanide in aqueous solutions is dictated by a range of physical and chemical properties. These characteristics are crucial for designing experiments, developing analytical methods, and understanding its reactivity and environmental fate.

General Properties

| Property | Description |

| Appearance | Solutions are typically clear and colorless. |

| Odor | A faint odor of bitter almonds may be present due to the hydrolysis of cyanide ions to form hydrogen cyanide (HCN). However, the ability to detect this odor is a genetic trait and should not be used as a reliable indicator of its presence. |

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of sodium cyanide solutions.

Table 1: Density and pH of Sodium Cyanide Solutions

| Concentration (% w/w) | Specific Gravity (at 25°C) | pH |

| 30% | 1.16 - 1.19[1] | ~13 (Neat Solution)[1] |

| 4.9% (49.0 g/L) | - | 11.0 - 12.0 (at 25°C)[2] |

Table 2: Thermal Properties of Sodium Cyanide Solutions

| Property | Value | Conditions |

| Boiling Point | 109 °C[1] | 30% Solution at 101.3 kPa |

| Freezing/Crystallization Point | 2 to 5 °C[1] | 30% Solution at 101.3 kPa |

Table 3: Solubility of Sodium Cyanide

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 10 | 48.15 |

| 25 | 63.7 |

Table 4: Other Physicochemical Properties

| Property | Value | Conditions |

| Vapor Pressure | 2.3 kPa | 30% Solution at 20°C[1] |

| Vapor Density | 0.93 (Air = 1) | 30% Solution[1] |

Stability and Reactivity

Sodium cyanide solutions are relatively stable under ambient conditions but are highly reactive with acids, even weak acids like carbonic acid formed from dissolved carbon dioxide. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas. The equilibrium between the cyanide ion (CN⁻) and HCN is pH-dependent. In alkaline solutions (high pH), the equilibrium favors the cyanide ion, making the solution more stable. Conversely, in acidic or neutral solutions, the equilibrium shifts towards the formation of HCN gas.

The hydrolysis reaction is as follows: CN⁻ + H₂O ⇌ HCN + OH⁻

Experimental Protocols

Accurate determination of the physicochemical properties of sodium cyanide solutions requires specific and carefully executed experimental protocols, especially given the hazardous nature of the compound.

Determination of Density

Methodology: The density of a sodium cyanide solution can be determined using a calibrated pycnometer or a digital density meter.

-

Pycnometer Method:

-

Clean and dry a pycnometer of known volume and weigh it accurately (m₁).

-

Fill the pycnometer with the sodium cyanide solution, ensuring there are no air bubbles. The temperature of the solution should be controlled and recorded.

-

Weigh the filled pycnometer (m₂).

-

The density (ρ) of the solution is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

-

-

Digital Density Meter:

-

Calibrate the digital density meter with deionized water at a known temperature.

-

Introduce the sodium cyanide solution into the measurement cell of the instrument.

-

Record the density reading provided by the instrument at the specified temperature.

-

pH Measurement

Methodology: The pH of sodium cyanide solutions, which are alkaline, should be measured using a pH meter equipped with a combination electrode suitable for high pH measurements.

-

Calibrate the pH meter using standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7, 10, and 12).

-

Rinse the electrode with deionized water and gently blot it dry.

-

Immerse the electrode in the sodium cyanide solution, ensuring the bulb and junction are fully submerged.

-

Gently stir the solution and allow the reading to stabilize before recording the pH value.

-

After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution.

Determination of Boiling Point

Methodology: The boiling point of a sodium cyanide solution can be determined using a standard distillation apparatus or a micro-boiling point apparatus. All procedures must be conducted in a well-ventilated fume hood.

-

Place a known volume of the sodium cyanide solution in a round-bottom flask with a few boiling chips.

-

Set up a distillation apparatus with a condenser and a thermometer positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heat the solution gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point.

Determination of Freezing Point

Methodology: The freezing point of a sodium cyanide solution can be determined by measuring the temperature at which the liquid and solid phases are in equilibrium.

-

Place a sample of the sodium cyanide solution in a test tube.

-

Insert a thermometer or a temperature probe into the solution.

-

Slowly cool the test tube in a cooling bath (e.g., an ice-salt mixture).

-

Gently stir the solution as it cools to promote uniform temperature distribution.

-

Record the temperature at which the first crystals appear and the temperature remains constant for a period. This is the freezing point.

Determination of Solubility

Methodology: The solubility of sodium cyanide in water at a specific temperature can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

-

Add an excess amount of solid sodium cyanide to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).

-

Carefully decant or filter a known volume of the saturated solution, ensuring no undissolved solid is transferred.

-

Determine the concentration of cyanide in the filtered solution using a suitable analytical method, such as titration with silver nitrate.

-

Calculate the mass of sodium cyanide dissolved in the known volume of water to determine the solubility.

Mandatory Visualizations

Signaling Pathway of Cyanide Toxicity

Sodium cyanide exerts its toxicity primarily by inhibiting cellular respiration. The cyanide ion (CN⁻) has a high affinity for ferric iron (Fe³⁺) and binds to the ferric iron atom in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP. The resulting cellular hypoxia leads to rapid cell death, particularly in tissues with high oxygen demand such as the brain and heart.

Caption: Mechanism of sodium cyanide toxicity via inhibition of cytochrome c oxidase.

Experimental Workflow for Cyanide Determination

The determination of cyanide concentration in an aqueous sample, such as a sodium cyanide solution, often involves a distillation step to separate the cyanide from potential interferences, followed by a quantitative analysis method like titration or spectrophotometry.

Caption: General experimental workflow for the determination of cyanide in aqueous samples.

References

"sodium cyanide CAS number and molecular formula"

An In-depth Examination of its Properties, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyanide (NaCN) is a highly toxic inorganic compound with significant applications in various industrial and research settings. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its mechanism of action as a potent inhibitor of cellular respiration. This document is intended to serve as a critical resource for professionals in research, drug development, and chemical synthesis, offering detailed methodologies and safety considerations.

Core Properties of Sodium Cyanide

Sodium cyanide is a white, water-soluble solid.[1] It is an inorganic salt with the chemical formula NaCN. Due to its high toxicity, it must be handled with extreme care.[2]

Physicochemical Data

A summary of the key quantitative data for sodium cyanide is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 143-33-9 | [1] |

| Molecular Formula | NaCN | [1] |

| Molar Mass | 49.0072 g/mol | [1] |

| Appearance | White solid | [1] |

| Density | 1.595 g/cm³ | [1] |

| Melting Point | 563.7 °C (1,046.7 °F; 836.9 K) | [1] |

| Boiling Point | 1,496 °C (2,725 °F; 1,769 K) | [1] |

| Solubility in Water | 48.15 g/100 mL (10 °C); 63.7 g/100 mL (25 °C) | [1] |

| Odor | Faint, bitter almond-like | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of sodium cyanide and its application in key chemical transformations are provided below. All procedures involving sodium cyanide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Sodium Cyanide

Sodium cyanide is commercially produced by the neutralization of hydrogen cyanide with sodium hydroxide (B78521).[1]

Reaction:

HCN + NaOH → NaCN + H₂O

Procedure:

-

A solution of sodium hydroxide (NaOH) in water is prepared in a suitable reaction vessel equipped with a stirrer and a cooling system.

-

Gaseous or liquid hydrogen cyanide (HCN) is carefully added to the stirred NaOH solution. The reaction is exothermic, and the temperature should be controlled to prevent the polymerization of HCN and decomposition of the product.

-

The resulting aqueous solution of sodium cyanide can be used directly or evaporated to obtain solid NaCN crystals.

Preparation of Nitriles from Alkyl Halides

Sodium cyanide is a key reagent in the synthesis of nitriles via nucleophilic substitution of alkyl halides. This reaction is a valuable method for carbon chain extension.

Reaction:

R-X + NaCN → R-CN + NaX (where R is an alkyl group and X is a halogen)

Detailed Protocol for the Synthesis of Valeronitrile:

-

To a rapidly stirred, partially soluble mixture of sodium cyanide (53 g, 1.08 moles) in dimethyl sulfoxide (B87167) (250 ml), add 1-chlorobutane (B31608) (93 g, 1 mole) over 10-15 minutes at 80°C.[3]

-

The reaction is exothermic; maintain the temperature at 140 ± 5°C by cooling with a water bath if necessary.[3]

-

After the addition of 1-chlorobutane is complete, the temperature will drop, indicating the reaction is nearing completion.[3]

-

Cool the brown reaction mixture and dilute it with approximately 1000 ml of water.[3]

-

Extract the aqueous mixture with ether (3 x 150 ml).[3]

-

Wash the combined pale yellow ether extracts.[3]

-

Purify the resulting crude product by distillation to obtain valeronitrile.

Gold Cyanidation Process

The extraction of gold from low-grade ores is a major industrial application of sodium cyanide.[1] The process, known as cyanidation, involves the leaching of gold with a dilute solution of sodium cyanide in the presence of oxygen.[4][5]

Reaction:

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH[1]

General Procedure:

-

Ore Preparation: The gold-bearing ore is first crushed and ground to a fine powder to increase the surface area for leaching.[6][7]

-

Leaching: The finely ground ore is mixed with a dilute solution of sodium cyanide (typically 0.03-0.05% NaCN) in large tanks.[5] The pH of the slurry is adjusted to 10-11 with lime to prevent the formation of toxic hydrogen cyanide gas.[5] The mixture is agitated and aerated to facilitate the dissolution of gold.[5]

-

Gold Recovery: The dissolved gold-cyanide complex is recovered from the solution. Common methods include:

-

Carbon-in-Pulp (CIP) / Carbon-in-Leach (CIL): Activated carbon is added to the slurry to adsorb the gold-cyanide complex.[5][7] The gold-laden carbon is then separated from the pulp.

-

Zinc Precipitation (Merrill-Crowe process): Zinc dust is added to the clear gold-bearing solution to precipitate the gold.[4][7]

-

-

Refining: The recovered gold is then further refined by smelting.

Mechanism of Action: Inhibition of Cellular Respiration

Sodium cyanide is a potent and rapidly acting poison due to its ability to inhibit cellular respiration.[1] The cyanide ion (CN⁻) specifically targets and binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[8][9]

This binding prevents the transfer of electrons from cytochrome c oxidase to oxygen, the final electron acceptor in aerobic respiration.[8] As a result, the electron transport chain is halted, and the cell can no longer produce ATP aerobically.[8][9] Tissues that are highly dependent on aerobic respiration, such as the central nervous system and the heart, are particularly vulnerable to the effects of cyanide poisoning.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of sodium cyanide on the mitochondrial electron transport chain.

References

- 1. Sodium cyanide - Wikipedia [en.wikipedia.org]

- 2. unitedchemicalcn.com [unitedchemicalcn.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Cyanide process | Gold Extraction, Leaching & Recovery | Britannica [britannica.com]

- 5. Summary of Gold Cyanidation [cnlitereagent.com]

- 6. The Ultimate Guide on How to Leach Gold from Ores | Mining Pedia [miningpedia.cn]

- 7. The Ultimate Guide to Gold Cyanidation [cnfreereagent.com]

- 8. centerforhealthsecurity.org [centerforhealthsecurity.org]

- 9. quora.com [quora.com]

An In-depth Technical Guide on the Thermodynamic Properties of Sodium Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of sodium cyanide (NaCN). The information is compiled from various scientific sources to ensure accuracy and relevance for research, drug development, and scientific applications. This document presents quantitative data in structured tables, outlines general experimental methodologies, and includes visualizations of key chemical processes involving sodium cyanide.

Core Thermodynamic and Physical Properties

Sodium cyanide is an inorganic compound with the formula NaCN. It is a white, water-soluble solid. The thermodynamic and physical properties of sodium cyanide are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | NaCN | [1] |

| Molar Mass | 49.01 g/mol | [2] |

| Appearance | White crystalline solid | [2][3] |

| Density | 1.5955 g/cm³ | [1][3] |

| Odor | Faint almond-like | [1] |

| Property | Value | Citation |

|---|---|---|

| Melting Point | 563.7 °C (836.9 K) | [3] |

| Boiling Point | 1496 °C (1769 K) | [3] |

| Heat of Fusion | 88.9 cal/g |

The following table summarizes key thermodynamic parameters for sodium cyanide at standard conditions (25 °C and 100 kPa).[3]

| Property | Value | Citation |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH⦵298) | -87.5 kJ/mol | [3] |

| Standard Molar Entropy (S⦵298) | 115.6 J·mol⁻¹·K⁻¹ | [3] |

| Gibbs Free Energy of Formation (ΔfG⦵) | -76.4 kJ/mol | [3] |

| Heat Capacity (C) | 70.4 J·mol⁻¹·K⁻¹ | [3] |